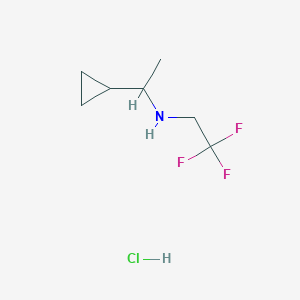

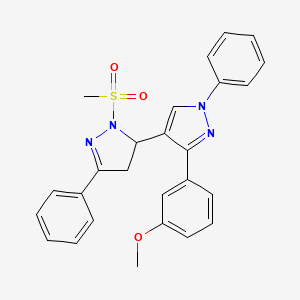

![molecular formula C13H7Cl2NO2S2 B2888787 Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate CAS No. 476643-08-0](/img/structure/B2888787.png)

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound with the molecular formula C13H7Cl2NO2S2 . It is a versatile material used in scientific research, including drug discovery, organic synthesis, and material science.

Synthesis Analysis

The synthesis of thiazoles, which includes Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate, often starts from simple commercially available building blocks . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed us to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Applications De Recherche Scientifique

Anti-inflammatory Properties

This compound has been studied for its potential anti-inflammatory effects. In a series of novel derivatives synthesized for evaluation, certain derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs . These findings suggest that Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate derivatives could be promising candidates for the development of new anti-inflammatory medications.

Analgesic Effects

Related thiazole derivatives have shown notable analgesic activities. This implies that Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate could also be explored for its pain-relieving properties, potentially leading to the development of new analgesic drugs .

Antimicrobial Activity

Thiazole compounds, including derivatives of Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate, have been recognized for their antimicrobial properties. This makes them valuable in the search for new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Antitumor and Cytotoxic Activity

Thiazoles have been associated with antitumor and cytotoxic activities. Research into Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate could uncover its potential use in cancer therapy, either as a standalone agent or in combination with other treatments .

Quorum Sensing Inhibition

The ability to inhibit quorum sensing is an emerging field of interest, particularly in combating bacterial pathogenicity without promoting antibiotic resistance. Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate derivatives could be potent quorum sensing inhibitors, providing a novel approach to bacterial infection management .

Neuroprotective Applications

Given the role of thiazole derivatives in neuroprotection, there’s potential for Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate to be used in the treatment of neurodegenerative diseases. Its effects on neurotransmitter synthesis and neural protection warrant further investigation .

Mécanisme D'action

Target of Action

It’s known that thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by substituents on a particular position of the thiazole ring .

Mode of Action

Thiazoles are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazoles are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazoles suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

Orientations Futures

Thiazoles, including Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate, have shown notable pharmacological actions, making them significant in the chemical world . They are present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests a promising future for the development and application of thiazoles in various fields, especially in medicinal chemistry.

Propriétés

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO2S2/c14-10-5-7(12(15)20-10)13(17)18-6-11-16-8-3-1-2-4-9(8)19-11/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUQTVHINMUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)

![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)

![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2888720.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)